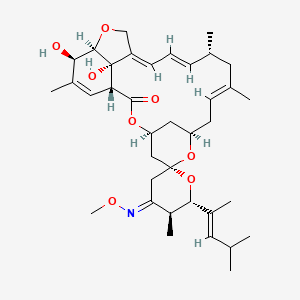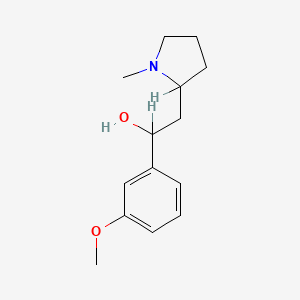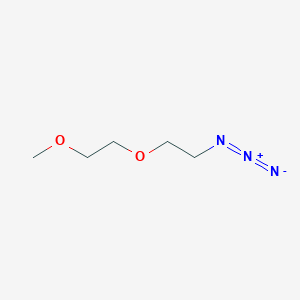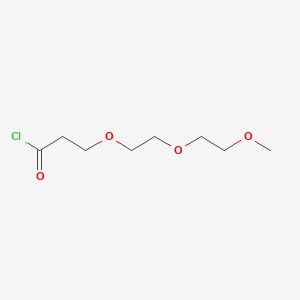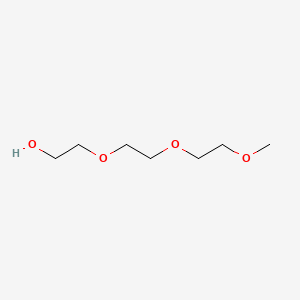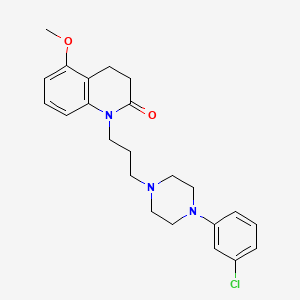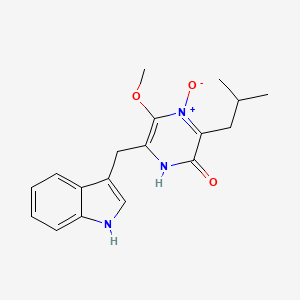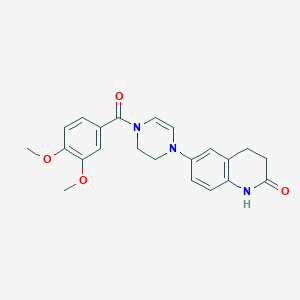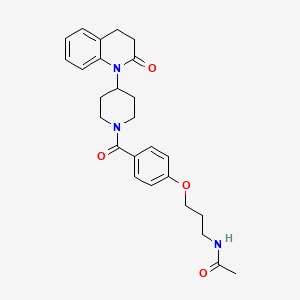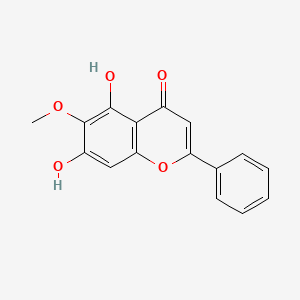
Oroxylin A
Übersicht
Beschreibung
Oroxylin A ist ein natürlich vorkommendes Flavonoid, das in den Heilpflanzen Scutellaria baicalensis, Scutellaria lateriflora und Oroxylum indicum gefunden wird . Diese Verbindung wird seit Jahrhunderten in der traditionellen Medizin verwendet und hat in letzter Zeit aufgrund ihrer potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender, antioxidativer und krebshemmender Wirkungen, Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Oroxylin A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie . In der Chemie wird es wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Leitverbindung für die Medikamentenentwicklung untersucht . In der Biologie und Medizin wird this compound wegen seiner entzündungshemmenden, antioxidativen und krebshemmenden Wirkungen erforscht . Es hat sich bei der Behandlung verschiedener chronischer Krankheiten als vielversprechend erwiesen und wird als potenzieller therapeutischer Wirkstoff untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Modulation mehrerer Signalwege und molekularer Zielstrukturen . Es beeinflusst Signalwege wie NF-κB, MAPK, ERK1/2, Wnt/β-Catenin, PTEN/PI3K/Akt und Signalmoleküle wie TNF-α, TGF-β, MMPs, VEGF, Interleukine, Bcl-2, Caspasen, HIF-1α, EMT-Proteine und Nrf-2 . Diese Signalwege spielen eine entscheidende Rolle bei den molekularen Mechanismen chronischer Krankheiten, was this compound zu einem potenziellen therapeutischen Wirkstoff macht .
Wirkmechanismus
Target of Action
Oroxylin A (OA) is a bioactive flavone that has been found to interact with several cellular targets. It acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also interacts with estrogen receptors , inducing estrogen-responsive gene expression and promoter activity . Furthermore, it has been found to modulate important signaling pathways and molecules, such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt , and others .
Mode of Action
OA’s interaction with its targets leads to a variety of changes within the cell. For instance, its action as a dopamine reuptake inhibitor increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . As a negative allosteric modulator of the GABA A receptor, it reduces the receptor’s response to GABA, potentially affecting neuronal excitability . Its interaction with estrogen receptors can lead to changes in gene expression .
Biochemical Pathways
OA modulates several biochemical pathways. It has been found to affect the NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt pathways . These pathways play crucial roles in cellular processes such as inflammation, cell proliferation, and apoptosis. By modulating these pathways, OA can exert anti-inflammatory, antiproliferative, and proapoptotic effects .
Pharmacokinetics
The pharmacokinetics of OA have been studied in rats. It was found that OA is quickly excreted in vivo after administering a single dose of OA intravenously . The dose-normalized AUC0-48 h descended in orders of OA and its two metabolites, OA 7-O-glucuronide (OG) and OA sodium sulfonate (OS), suggesting that microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation are determinant factors for their systemic exposures .
Result of Action
OA’s action on its targets and pathways results in a variety of molecular and cellular effects. It has been found to demonstrate antiproliferative, anti-inflammatory, and proapoptotic effects , restricting the spread of cancer cells to distant organs . It also induces G2/M cell cycle arrest and suppresses the growth of colon cancer cells .
Action Environment
The action of OA can be influenced by environmental factors. For instance, its anticancer effects have been examined both in vitro and in vivo, indicating its potential for the management of various diseases . The efficacy and stability of OA can also be affected by factors such as the presence of other compounds, the pH of the environment, and the temperature .
Biochemische Analyse
Biochemical Properties
Oroxylin A interacts with a variety of enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It demonstrates antiproliferative, anti-inflammatory, and proapoptotic effects, restricting also the spread of cancer cells to distant organs . It also sensitizes leukemia cells to TNFα and markedly enhances TNFα-induced growth inhibition and differentiation of acute myelogenous leukemia (AML) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also inhibits the activation of nuclear factor κB (NF-κB) and the DNA binding activity by TNFα .
Temporal Effects in Laboratory Settings
This compound has been shown to promote proliferation and suppress apoptosis in a dose-dependent and time-dependent manner . It also inhibits the growth of transplanted human breast tumors associated with glycolytic suppression .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve ADD and ADHD-like behaviors by impacting dopamine uptake in the brain . In addition, high-fat diet increased the incidence of colon cancer and accelerated tumor development. Importantly, besides the growth inhibitory effects on colon cancer xenograft, this compound prevented carcinogenesis and delayed progress of primary colon cancer as well .
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates the important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been shown to inhibit the activation of NF-κB and the DNA binding activity by TNFα, suggesting that it may interact with these proteins .
Subcellular Localization
This compound has been shown to induce p53 mitochondrial translocation and inhibit SOD2 activity . This suggests that this compound may be localized to the mitochondria in cells, where it can exert its effects.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Oroxylin A kann aus Baicalin durch eine säurekatalysierte Veresterung der Carboxylgruppe synthetisiert werden . Der Prozess beinhaltet das Mahlen der getrockneten Wurzeln der Quellpflanzen zu Pulver, gefolgt von einer n-Hexan-Extraktion unter Verwendung von Ultraschall .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound beinhalten typischerweise die Extraktion der Verbindung aus den Wurzeln von Scutellaria baicalensis und Scutellaria lateriflora unter Verwendung von Lösungsmitteln wie n-Hexan . Die extrahierte Verbindung wird dann durch verschiedene chromatographische Techniken gereinigt, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oroxylin A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Säuren für die Veresterung, Oxidationsmittel für Oxidationsreaktionen und Reduktionsmittel für Reduktionsreaktionen . Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine Derivate, wie z. B. This compound-7-O-Glucuronid . Diese Derivate werden oft hinsichtlich ihrer verbesserten biologischen Aktivität im Vergleich zur Stammverbindung untersucht .
Vergleich Mit ähnlichen Verbindungen
Oroxylin A ähnelt anderen Flavonoiden wie Baicalein, Wogonin und Chrysin . Es ist jedoch aufgrund seiner spezifischen chemischen Struktur und der besonderen pharmakologischen Eigenschaften, die es zeigt, einzigartig . Im Gegensatz zu anderen Flavonoiden hat this compound eine starke Selektivität zwischen normalen und bösartigen Zellen gezeigt und hat ein geringes Toxizitätsprofil .
Liste ähnlicher Verbindungen:- Baicalein
- Wogonin
- Chrysin
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihrer spezifischen biologischen Aktivität und ihrem therapeutischen Potenzial .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOJGSWUMISDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197375 | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-11-5 | |
| Record name | Oroxylin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-6-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OROXYLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




